molecular formula C13H14ClNO2S B15213782 2-Chloro-N-(2,4-dimethylthiophen-3-YL)-N-(furan-2-ylmethyl)acetamide CAS No. 87685-43-6

2-Chloro-N-(2,4-dimethylthiophen-3-YL)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B15213782
CAS No.: 87685-43-6
M. Wt: 283.77 g/mol
InChI Key: ZOLOOJIOCSJDKX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a chloroacetamide core substituted with a 2,4-dimethylthiophen-3-yl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of the Chloroacetamide Core: : The starting material, chloroacetyl chloride, is reacted with an amine to form the chloroacetamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Substitution with 2,4-Dimethylthiophen-3-yl Group: : The chloroacetamide core is then subjected to a substitution reaction with 2,4-dimethylthiophen-3-ylamine. This step often requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

  • Addition of Furan-2-ylmethyl Group: : Finally, the intermediate product is reacted with furan-2-ylmethylamine to yield the target compound. This step can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furan epoxides, respectively.

    Reduction: Reduction reactions can target the chloroacetamide group, converting it to an amine or alcohol derivative.

    Substitution: The chloro group in the chloroacetamide core can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and may be catalyzed by bases such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones, and furan epoxides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted amides, thiols, and ethers.

Scientific Research Applications

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is explored for its potential use in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide depends on its specific application:

    Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: In organic synthesis, the compound’s reactivity is governed by the electronic properties of its functional groups, enabling selective transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.

    2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its chloroacetamide core with both a thiophene and a furan ring

Properties

CAS No.

87685-43-6

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H14ClNO2S/c1-9-8-18-10(2)13(9)15(12(16)6-14)7-11-4-3-5-17-11/h3-5,8H,6-7H2,1-2H3

InChI Key

ZOLOOJIOCSJDKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1N(CC2=CC=CO2)C(=O)CCl)C

Origin of Product

United States

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